(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14-9-17-10-16(5-7-18(17)24-14)13-23-21(25)8-6-15-11-19(26-2)22(28-4)20(12-15)27-3/h5-12,24H,13H2,1-4H3,(H,23,25)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFCFHULPSXOJR-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structure combines an indole moiety with a trimethoxyphenyl group, which is known for its role in various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, bioactivity evaluations, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Indole Derivative : Starting from 2-methylindole.
- Acrylamide Formation : Reaction with appropriate acylating agents to form the acrylamide linkage.
- Trimethoxyphenyl Substitution : Introducing the 3-(3,4,5-trimethoxyphenyl) group through nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis and G2/M phase arrest |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Similar to colchicine's mechanism |
The compound was found to induce apoptosis in a dose-dependent manner and demonstrated significant inhibition of tubulin polymerization, suggesting it could be a lead for developing new antitumor agents .
Mechanistic Studies
Mechanistic studies indicate that this compound functions similarly to colchicine by binding to tubulin and preventing its polymerization into microtubules. This disruption is critical in cancer therapy as it halts cell division and promotes programmed cell death .
Case Studies
Several case studies have been conducted to evaluate the compound's biological activity:
- Study on HeLa Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 0.52 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- MCF-7 and HT-29 Evaluation : In another study focusing on breast and colon cancer cell lines, the compound showed IC50 values indicating potent antiproliferative effects, making it a candidate for further development.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. For instance, related indole derivatives have shown significant antitumor activity against various human cancer cell lines. The National Cancer Institute (NCI) protocols indicate that these compounds can inhibit cell growth effectively, with reported GI50 values suggesting potent activity against tumor cells .
Case Study:
A study evaluating a structurally similar compound demonstrated a mean growth inhibition rate of approximately 12.53% across a panel of sixty cancer cell lines. The compound's mechanism of action involves disrupting mitotic processes in cancer cells, leading to apoptosis .
Kinase Inhibition
Compounds with similar structures have been studied for their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. The inhibition of kinases such as VEGFR and EGFR can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Case Study:
Research on related indole derivatives has shown that they effectively inhibit the proliferation of cultivated human endothelial cells, suggesting their potential use in anti-angiogenic therapies. This inhibition is crucial for preventing tumor vascularization and growth .
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial properties. The presence of the indole ring enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against various bacterial infections.
Case Study:
A derivative of the indole structure was tested against several bacterial strains and exhibited significant antibacterial activity, suggesting that this compound may share similar properties .
Neuroprotective Effects
Emerging research indicates that certain indole-based compounds may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A study demonstrated that an indole derivative could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration. This effect could be attributed to the compound's ability to modulate signaling pathways involved in neuronal survival .
Chemical Reactions Analysis
Functional Group Transformations
The reactivity of Compound Z is governed by its:
-
Acrylamide double bond : Susceptible to Michael additions or reductions.
-
Indole moiety : Participates in electrophilic substitutions.
-
Trimethoxyphenyl group : Undergoes demethylation under acidic/oxidative conditions.
Table 2: Documented Transformations in Analogous Compounds
Limitations :
-
The Z-configuration may isomerize to E under prolonged heating or UV exposure.
-
Methoxy groups hinder further functionalization due to steric and electronic effects .
Biological Interactions (Reactivity in Cellular Systems)
While not direct chemical reactions, Compound Z’s bioactivity involves non-covalent interactions:
Table 3: Mechanism-Based Interactions
Critical Data :
-
IC₅₀ values for analogs range from 0.34 μM (MCF-7 cells) to 2.5 μM (HT-29 cells) .
-
Demethylated metabolites lose tubulin-binding efficacy by >80% .
Stability and Degradation
Compound Z’s stability is influenced by:
Table 4: Stability Under Controlled Conditions
| Condition | Observation | Half-Life (Estimated) |
|---|---|---|
| Aqueous pH 7.4 (25°C) | Slow hydrolysis (<5% in 24 h) | >7 days |
| UV light (300 nm) | Z→E isomerization (15% in 1 h) | 6.5 h |
| Liver microsomes | Oxidative demethylation (CYP3A4-mediated) | 2–4 h |
Storage Recommendations :
Unresolved Questions
-
Catalytic asymmetric synthesis : No methods reported for enantioselective production.
-
Cross-coupling reactions : Potential for Suzuki-Miyaura functionalization of the trimethoxyphenyl ring remains unexplored.
Q & A
Q. What synthetic routes are commonly employed to prepare (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, and how is stereochemical control achieved?
The compound is typically synthesized via amide-coupling reactions using coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a base like DIPEA (N,N-diisopropylethylamine). For stereochemical control in acrylamide derivatives, the (Z)-configuration is stabilized by intramolecular hydrogen bonding or steric hindrance during the reaction. Key steps include:
Q. What analytical techniques are essential for confirming the structural integrity of this acrylamide derivative?
- 1H and 13C NMR spectroscopy : To verify the presence of key functional groups (e.g., acrylamide protons at δ 6.5–7.6 ppm, methoxy groups at δ 3.5–3.8 ppm) and confirm stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M + H]+ ion matching calculated values within 0.1 ppm error).
- HPLC with UV detection : To assess purity (≥95% is standard for pharmacological studies) .
Q. How is the compound initially screened for biological activity in academic research?
- In vitro cytotoxicity assays : MTT or XTT assays using cell lines (e.g., Vero E6, cancer cells) to determine IC50 values.
- Target-specific assays : Enzymatic inhibition studies (e.g., kinase inhibition for EGFR mutants) or antiviral activity via plaque reduction assays.
- Dose-response curves : Compounds are tested at concentrations ranging from 1–100 µM to establish potency thresholds .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data across different studies?
- Replicating experimental conditions : Ensure consistency in cell lines, assay protocols (e.g., incubation time, serum concentration), and compound solubility (DMSO vs. aqueous buffers).
- Metabolic stability testing : Evaluate compound degradation in cell culture media using LC-MS to rule out false negatives.
- Off-target profiling : Use kinase panels or proteome-wide screens to identify unintended interactions that may explain variability .
Q. How can computational modeling guide the optimization of this acrylamide derivative for enhanced target binding?
- Molecular docking : Simulate interactions with target proteins (e.g., CHIKV E protein, EGFR kinase) using software like AutoDock or Schrödinger. Key residues (e.g., Cys470, Lys471 in CHIKV E protein) are prioritized for hydrogen bonding or van der Waals interactions.
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent modifications (e.g., methoxy vs. hydroxy groups) with activity trends to design derivatives with improved affinity .
Q. What methodologies address low synthetic yields or poor solubility in pharmacological testing?
- Solvent optimization : Switch from polar aprotic solvents (DMF) to mixtures like ethanol/water for better solubility.
- Protecting group strategies : Temporarily block reactive sites (e.g., indole NH) during synthesis to prevent side reactions.
- Nanoparticle encapsulation : Use liposomal carriers or PEGylation to enhance aqueous solubility and bioavailability .
Q. How is the compound’s selectivity for specific biological targets validated against related isoforms?
- Isoform-specific assays : Compare inhibition of wild-type vs. mutant proteins (e.g., EGFR L858R/T790M vs. wild-type EGFR).
- Crystallography : Resolve co-crystal structures to visualize binding modes and identify selectivity-determining residues.
- Competitive binding experiments : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement by the compound .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
